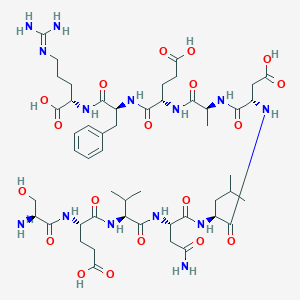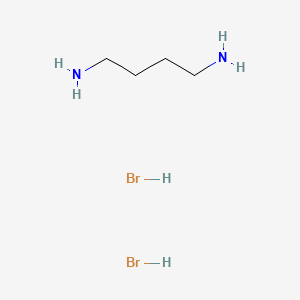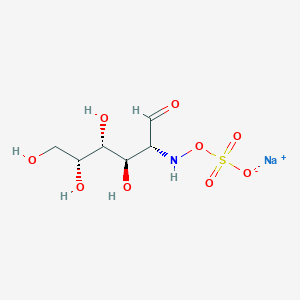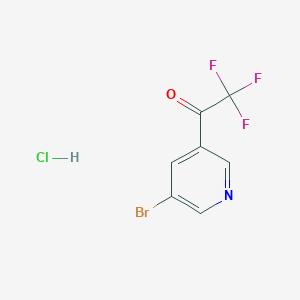
Dcjtb
Overview
Description
Mechanism of Action
Target of Action
DCJTB, a dicyanomethylene-4H-pyran (DCM) derivative, is a promising dopant material . It has been widely used in red and white Organic Light Emitting Diodes (OLEDs) . The primary target of this compound is the exciplex host in OLEDs . The exciplex host behaves as a bipolar feature and its carrier mobility can be tuned by adjusting the ratio of donor to acceptor .
Mode of Action
This compound interacts with its target, the exciplex host, through a process known as energy transfer . This process involves the efficient triplet excitons up-conversion of the exciplex host and the energy transfer from the exciplex host singlet state to the this compound singlet state . This interaction results in a highly efficient this compound emission .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the energy transfer processes in OLEDs . These processes include the up-conversion of triplet excitons and the transfer of energy from the exciplex host singlet state to the this compound singlet state . The downstream effects of these pathways result in the luminescence of the OLEDs .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its behavior in an OLED. and shows strong absorption at 502 nm and fluorescence at 602 nm in THF . Its HOMO and LUMO energy levels are 5.4 eV and 3.2 eV, respectively .
Result of Action
The result of this compound’s action is a highly efficient emission in OLEDs . For a 1.0% this compound doped concentration, a maximum luminance, current efficiency, power efficiency, and EQE of 22,767 cd m−2, 22.7 cd A−1, 21.5 lm W−1, and 10.15% were achieved, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the OLED can affect its efficiency . At a 1.0% this compound doped concentration, the device performance is the best compared to either red OLEDs with traditional fluorescent emitter or traditional red phosphor . Additionally, the presence of four methyl bulky substituents on the julolidine moiety, and tert-butyl group on the pyran moiety of DCM backbone structure, can efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .
Biochemical Analysis
Biochemical Properties
DCJTB has four methyl bulky substituents on the julolidine moiety, and a tert-butyl group on the pyran moiety of its DCM backbone structure . This structure allows this compound to efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its photoluminescent properties. When excited by light, this compound emits fluorescence, which can be detected and measured . This property is utilized in OLED displays .
Temporal Effects in Laboratory Settings
In laboratory settings, the photoluminescence of this compound can be enhanced and its lifetime shortened by photoinduced metal deposition on a ferroelectric lithography substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCJTB involves the reaction of 4,4-dicyanomethylene-2-methyl-4H-benzopyran with 1,1,7,7-tetramethyl-9-formyl-julolidine in the presence of piperidine. The reaction is typically carried out under reflux conditions for about 16 hours. This method is characterized by its simplicity, mild reaction conditions, and high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as column chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
DCJTB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted products .
Scientific Research Applications
DCJTB has numerous applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological imaging and as a marker in fluorescence microscopy.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the production of OLEDs for displays and lighting
Comparison with Similar Compounds
Similar Compounds
- 4-(Dicyanomethylene)-2-methyl-6-[4-(dimethylamino)styryl]-4H-pyran (DCM)
- 4-(Dicyanomethylene)-2-tert-butyl-6-(8-tert-butylphenyl-2,3-dihydro-1H-cyclopenta[3a,8a]indolin-5-enyl)-4H-pyran (DCINB)
- 4-(Dicyanomethylene)-2-tert-butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-enyl))-4H-pyran (DCQTB)
Uniqueness
DCJTB stands out due to its high quantum efficiency and excellent photoluminescent properties. Compared to similar compounds, this compound exhibits superior performance in terms of brightness and stability, making it a preferred choice for OLED applications .
Properties
IUPAC Name |
2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWWMGJBPGRWRS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200052-70-6 | |
| Record name | DCJTB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DCJTB?
A1: The molecular formula of this compound is C38H39N3O, and its molecular weight is 553.72 g/mol.
Q2: Does the structure of this compound affect its spectroscopic properties?
A2: Yes, the structure of this compound, specifically the introduction of a t-butyl group, contributes to its red-shifted fluorescence and blue-shifted absorption compared to similar dyes. This substitution also reduces concentration quenching, enhancing both photoluminescence and electroluminescence in solid films. []
Q3: Is this compound compatible with common OLED host materials?
A3: Yes, this compound exhibits good compatibility with several host materials used in OLEDs, including:
- Tris(8-hydroxyquinoline)aluminum (Alq3): this compound is often doped into Alq3, demonstrating efficient energy transfer from the host to the dye, resulting in red emission. [, , , ]
- Poly(9-vinylcarbazole) (PVK): this compound blends well with PVK, and the energy transfer mechanism in this system has been extensively studied. [, , , ]
- 9,10-di(2-naphthyl)anthracene (ADN): this compound doped into ADN results in red OLEDs with enhanced color and improved EL efficiency. []
- 1,3,5-Tri(1-pyrenyl)benzene (TPB3): Using TPB3 as a host for this compound has shown high efficiency in red OLEDs due to efficient energy transfer. []
Q4: How stable is this compound in OLED devices?
A4: this compound demonstrates good operational stability in OLED devices. Studies show a half-life of over 5,000 hours when driven at an initial brightness exceeding 400 cd/m2. []
Q5: Does the concentration of this compound affect its performance in devices?
A5: Yes, the concentration of this compound significantly impacts its performance in OLEDs.
- Color Tuning: By adjusting the this compound concentration, the emission color can be tuned, enabling the fabrication of white OLEDs by combining its emission with other dyes or materials. [, , , , , , , ]
- Efficiency: Optimal this compound concentration varies depending on the host material and device structure. Studies have shown that exceeding the optimal concentration can lead to concentration quenching, reducing device efficiency. [, , , ]
Q6: Are there any challenges related to the use of this compound in OLEDs?
A6: Despite its advantages, some challenges exist when using this compound:
- Charge Trapping: this compound can act as a charge trap, potentially hindering charge transport and impacting device efficiency. [, ]
- Energy Transfer Efficiency: While this compound shows good energy transfer with some hosts, it might not be the case for all materials, requiring careful selection and optimization. [, , , ]
- Color Purity: Achieving high color purity with this compound can be challenging, as its emission might overlap with that of the host or other dopants in the device. [, , ]
Q7: What types of OLED devices use this compound?
A7: this compound is primarily used in:
- Red OLEDs: As a red dopant, this compound is used to fabricate red OLEDs by doping it into various host materials. [, , , , ]
- White OLEDs: By combining this compound with blue and/or green emitters, either through doping or separate layers, white OLEDs can be fabricated. [, , , , , ]
Q8: What are the advantages of using this compound in OLEDs?
A8:
- High Efficiency: this compound can achieve high electroluminescence efficiency, especially when paired with suitable host materials and optimized device structures. [, , ]
- Tunable Emission: Its emission color can be fine-tuned by adjusting its concentration, enabling the creation of various shades of red and contributing to white OLEDs. [, , , , , , , ]
- Solution Processability: this compound can be incorporated into devices using solution-processing techniques, offering potential for large-area and low-cost fabrication. [, ]
Q9: Are there alternative materials to this compound for red emission in OLEDs?
A9: Yes, several alternatives exist, including other fluorescent dyes like DCM [, ] and phosphorescent materials. The choice depends on factors like desired color purity, efficiency, and operational lifetime.
Q10: What are the current research directions related to this compound?
A10:
- Improving Efficiency: Research focuses on further enhancing the efficiency of this compound-based OLEDs by exploring new host materials, optimizing device architectures, and understanding energy transfer mechanisms. [, , , , ]
- Enhancing Color Purity: Efforts are underway to improve the color purity of this compound-based devices by minimizing energy transfer losses and controlling the emission spectrum. [, , ]
- Exploring New Applications: Researchers are investigating the potential of this compound in other areas, such as organic lasers and sensors. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


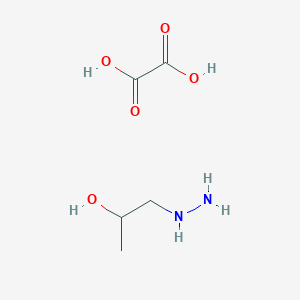
![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
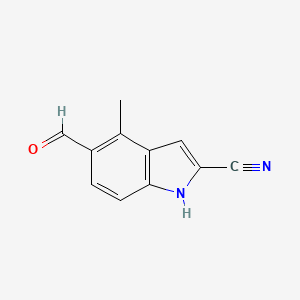
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)
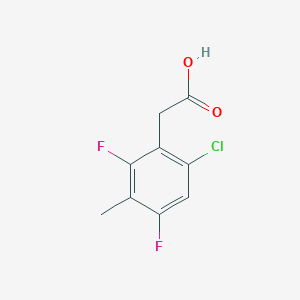

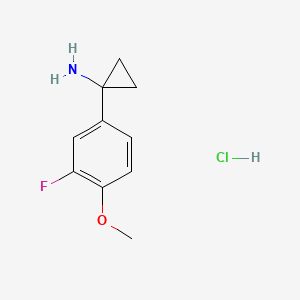
![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)
![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
